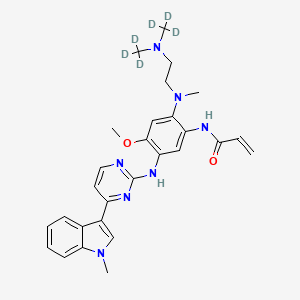

Osimertinib D6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-[2-[2-[bis(trideuteriomethyl)amino]ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i2D3,3D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYJMQONPNNFPI-XERRXZQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC)C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Osimertinib-D6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated osimertinib (Osimertinib-D6), a crucial molecule for research in the field of oncology, particularly in the study of non-small cell lung cancer (NSCLC). The incorporation of deuterium isotopes can significantly alter the pharmacokinetic profile of a drug, making deuterated standards essential for metabolism studies and as internal standards in quantitative bioanalysis. This document outlines a detailed synthetic pathway and purification protocols, supported by quantitative data and procedural diagrams.

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant efficacy in patients with NSCLC harboring specific EGFR mutations. The deuteration of osimertinib, specifically the introduction of six deuterium atoms (D6), is primarily aimed at modifying its metabolic fate. Deuterium substitution can slow down the rate of metabolic processes, leading to a longer half-life and altered metabolite profiles compared to the non-deuterated parent drug. This makes Osimertinib-D6 an invaluable tool for pharmacokinetic and pharmacodynamic studies.

Synthesis of Osimertinib-D6

The synthesis of Osimertinib-D6 involves a multi-step process, starting from commercially available precursors and incorporating the deuterium label at a specific position. The following protocol is a composite representation based on established synthetic routes for osimertinib and its deuterated analogs.

Synthetic Pathway Overview

The overall synthetic strategy focuses on the late-stage introduction of the deuterated moiety to maximize efficiency. The key steps involve the synthesis of a deuterated intermediate which is then coupled with the core structure of osimertinib.

Caption: Synthetic pathway for Osimertinib-D6.

Experimental Protocols

Step 1: Synthesis of Deuterated Intermediate (TRN158-b)

A key precursor for introducing the deuterium label is a deuterated amine. The synthesis of a similar intermediate has been described in patent literature[1].

-

Reaction Setup: To a 1-liter three-necked flask under a nitrogen atmosphere, add sodium hydride (4 g) and anhydrous tetrahydrofuran (600 ml).

-

Addition of Amine: Cool the mixture to 0°C and add a solution of the precursor amine (9.75 g in 60 ml of THF) dropwise.

-

Stirring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Deuteromethylation: Cool the reaction mixture back to 0°C and add deuterated methyl iodide (14.5 g) dropwise.

-

Workup: After the reaction is complete, the product is isolated and purified by standard procedures to yield the deuterated amine intermediate.

Step 2: Coupling and Final Assembly

The final steps involve coupling the deuterated intermediate with the pyrimidine core and subsequent acylation to form Osimertinib-D6. A general procedure is outlined below, adapted from known osimertinib syntheses.

-

Coupling Reaction: The deuterated amine intermediate is reacted with the appropriate pyrimidine derivative in a suitable solvent such as isopropanol, often in the presence of a catalyst like p-toluenesulfonic acid monohydrate[1]. The reaction is typically heated to reflux overnight.

-

Crystallization: Upon cooling, the product crystallizes and can be collected by filtration.

-

Acrylation: The resulting intermediate is dissolved in an anhydrous solvent like dichloromethane. A base such as diisopropylethylamine is added, and the mixture is cooled to 0°C[1].

-

Final Product Formation: A solution of acryloyl chloride in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and proceeds overnight.

-

Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified.

Purification of Osimertinib-D6

Purification is a critical step to ensure the final product is of high purity, suitable for research applications. A combination of techniques is typically employed.

Purification Workflow

Caption: General purification workflow for Osimertinib-D6.

Experimental Protocol for Purification

-

Column Chromatography: The crude product is subjected to column chromatography on silica gel. The choice of eluent is critical for good separation. A gradient of solvents, for example, dichloromethane and methanol, is often used.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify those containing the pure product.

-

Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure.

-

Recrystallization: The resulting solid is recrystallized from a suitable solvent system (e.g., acetonitrile/water) to further enhance purity.

-

Final Product Isolation: The recrystallized product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis and purification of deuterated osimertinib analogs, based on reported yields and purities in related literature.

| Step | Product | Starting Material (m.mol) | Product (m.mol) | Yield (%) | Purity (by HPLC) |

| 1 | Deuterated Amine Intermediate | 50 | 35 | 70% | >95% |

| 2 | Coupled Intermediate | 2.02 | 1.31 | 65% | >98% |

| 3 | Final Acrylation (Crude) | 0.88 | 0.75 | 85% | ~90% |

| 4 | After Purification | 0.75 | 0.61 | 81% | >99.5% |

Analytical Characterization

The identity and purity of the final Osimertinib-D6 product must be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure. The absence of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful deuteration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound, which will be higher than that of non-deuterated osimertinib.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.

Based on patent information, the characterization of a deuterated osimertinib derivative yielded the following data[1]:

-

1H-NMR (400MHz, CDCl3): δ: 10.18(br,1H); 9.85(s,1H); 9.12(br,1H); 8.38(s,1H); 8.06(dd,J=2.92,J=8.64,1H); 7.72(s,1H); 7.39(dd,J=1.84,J=9.24,1H); 7.23 (m, 3H); 6.65(dd, J=10.2, J=17, 1H); 6.32(d, J=17, 1H); 5.8(d, J=10.2, 1H); 3.95(s, 3H); 3.82(s, 3H); 3.1(t, J=6.8, 2H); 2.65(t, J=6.8, 2H).

-

MS (ESI): m/z 506.5 [M+H]+.

Conclusion

The synthesis and purification of Osimertinib-D6 require a meticulous multi-step process with careful control of reaction conditions and rigorous purification. The resulting high-purity deuterated compound is an indispensable tool for researchers in drug development, enabling detailed investigation of the metabolic pathways and pharmacokinetic properties of osimertinib. This guide provides a foundational understanding of the procedures involved, empowering researchers to produce or procure this vital research chemical.

References

A Technical Guide to Osimertinib-d6 as an Internal Standard: Mechanism and Application in Quantitative Bioanalysis

Introduction: The development of targeted therapies like osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2] Accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which relies on the use of a suitable internal standard (IS) to correct for analytical variability.[3] This technical guide provides an in-depth overview of the role and mechanism of deuterated osimertinib (osimertinib-d6) as an internal standard, offering detailed protocols and data for researchers in drug development.

The Core Principle of Deuterated Internal Standards

In quantitative mass spectrometry, an internal standard is essential for accuracy and precision.[4] An ideal IS is a compound that behaves chemically and physically as identically to the analyte as possible throughout sample preparation and analysis.[5] Deuterated standards, where hydrogen atoms are replaced by their heavier isotope, deuterium, are considered the gold standard.[3][6]

Mechanism of Action as an Internal Standard: The "mechanism" by which osimertinib-d6 functions as an internal standard is based on its physicochemical similarity to the unlabeled drug.[6]

-

Co-elution: It has a nearly identical chromatographic retention time, ensuring that both the analyte and the IS experience the same matrix effects at the same time.[4][5]

-

Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction, compensating for any loss of the analyte.[5][6]

-

Comparable Ionization Efficiency: It experiences similar ionization suppression or enhancement in the mass spectrometer source.[4]

-

Mass-Based Differentiation: The mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard as two distinct compounds.[6]

By adding a known concentration of osimertinib-d6 to every sample, a ratio of the analyte peak area to the IS peak area is calculated. This ratio is used for quantification, effectively normalizing for variations that can occur during the analytical process and ensuring robust and reliable results.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Influence of interleukin-6 on the pharmacokinetics and pharmacodynamics of osimertinib in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. benchchem.com [benchchem.com]

Commercial Suppliers and Availability of Osimertinib-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of osimertinib-d6, a deuterated internal standard essential for the accurate quantification of the EGFR inhibitor, osimertinib. This document details commercial suppliers, provides a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and illustrates the relevant biological pathway and experimental workflow.

Commercial Availability of Osimertinib-D6

Osimertinib-d6 is available from several commercial suppliers specializing in research chemicals and analytical standards. The following table summarizes the key information for sourcing this compound. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress (MCE) | HY-15772S | C₂₈H₂₇D₆N₇O₂ | 505.64 | Offered as a solid. Recommended storage at 4°C (protect from light) or -80°C in solvent for long-term stability.[1][2] |

| Daicel Pharma Standards | DCTI-A-000208 | C₂₈H₂₇D₆N₇O₂ | 505.66 | Provided as a labeled standard for bioanalytical research and BA/BE studies.[3] Storage condition is 2-8°C. |

| Clinivex | RCLSTLA194010 | C₂₈H₂₇D₆N₇O₂ | 505.66 | Available in quantities of 10mg, 50mg, and 100mg.[4] Intended for research and development purposes only.[4] |

| GlpBio | GC61161 | Not Specified | Not Specified | Marketed as a deuterium-labeled osimertinib for research use. |

| DC Chemicals | Not Specified | Not Specified | Not Specified | Described as a deuterium-labeled Osimertinib. |

Mechanism of Action: Osimertinib and the EGFR Signaling Pathway

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[5] It is highly selective for both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which often develops after treatment with first- or second-generation EGFR TKIs.[5] Osimertinib covalently binds to a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and growth.

The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by osimertinib.

Experimental Protocols: Quantification of Osimertinib using Osimertinib-D6 by LC-MS/MS

The following protocol is a synthesized methodology based on published literature for the quantification of osimertinib in biological matrices (e.g., plasma) using osimertinib-d6 as an internal standard.[6]

Preparation of Stock and Working Solutions

1.1. Osimertinib-d6 Internal Standard (IS) Stock Solution (1 mg/mL):

- Accurately weigh 1 mg of osimertinib-d6 and dissolve it in 1 mL of a suitable solvent such as methanol or DMSO.

- Store the stock solution at -20°C or -80°C in amber vials to protect from light.

1.2. Osimertinib-d6 IS Working Solution (e.g., 100 ng/mL):

- Perform serial dilutions of the IS stock solution with methanol or acetonitrile to achieve the desired working concentration. The optimal concentration will depend on the expected analyte concentration in the samples and the sensitivity of the mass spectrometer.

1.3. Osimertinib Calibration Standards and Quality Control (QC) Samples:

- Prepare a stock solution of non-labeled osimertinib (e.g., 1 mg/mL in methanol).

- Prepare a series of working solutions of osimertinib by serial dilution.

- Spike blank biological matrix (e.g., plasma) with the osimertinib working solutions to create calibration standards at various concentrations (e.g., 1-500 ng/mL).

- Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

2.1. To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 5 µL of the osimertinib-d6 IS working solution.

2.2. Add 150 µL of cold acetonitrile to precipitate proteins.

2.3. Vortex the mixture for 1 minute.

2.4. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

2.5. Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method

The following is a representative set of conditions. These should be optimized for the specific instrumentation used.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A gradient elution is typically employed, starting with a low percentage of mobile phase B and ramping up to elute the analyte and internal standard.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Osimertinib: Precursor ion (Q1) m/z ~499.6 -> Product ion (Q3) m/z ~72.2

-

Osimertinib-d6: Precursor ion (Q1) m/z ~505.6 -> Product ion (Q3) m/z ~78.2 (or another suitable fragment).

-

Note: The exact m/z values should be optimized by direct infusion of the standards.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other parameters to maximize the signal for each transition.

-

Data Analysis

4.1. Integrate the peak areas for both osimertinib and osimertinib-d6.

4.2. Calculate the peak area ratio (Osimertinib peak area / Osimertinib-d6 peak area).

4.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

4.4. Determine the concentration of osimertinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general experimental workflow for a typical bioanalytical study using osimertinib-d6.

References

- 1. CheMondis Marketplace [chemondis.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Osimertinib-D6 - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. theclinivex.com [theclinivex.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

The Deuterium Advantage: An In-depth Technical Guide to the Stability of Deuterated Osimertinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability of deuterated osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. By replacing specific hydrogen atoms with their heavier, stable isotope deuterium, deuterated osimertinib exhibits an enhanced stability profile compared to its non-deuterated counterpart. This modification, a strategic approach in modern drug design, significantly impacts the drug's metabolic fate, leading to improved pharmacokinetic properties. This guide will delve into the chemical and metabolic stability of deuterated osimertinib, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for Deuterating Osimertinib

Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, like many small molecule drugs, its efficacy can be influenced by its metabolic stability. The primary route of metabolism for osimertinib in humans is mediated by cytochrome P450 enzymes, particularly CYP3A4.[1] This process leads to the formation of metabolites, some of which may have altered activity or contribute to off-target effects.

Deuteration, the selective replacement of hydrogen with deuterium, leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[2] By strategically placing deuterium at metabolically vulnerable positions in the osimertinib molecule, the rate of metabolism can be slowed down. This can lead to several advantageous pharmacokinetic changes, including:

-

Increased half-life and systemic exposure: A slower rate of metabolism can result in the drug remaining in the body for a longer period and at higher concentrations.

-

Reduced formation of specific metabolites: Deuteration can inhibit certain metabolic pathways, leading to a more favorable metabolite profile.

-

Potentially improved safety and efficacy: By altering the pharmacokinetic profile, deuteration can lead to a more consistent therapeutic effect and potentially reduce dose-dependent side effects.

A notable example of deuterated osimertinib is asandeutertinib (TY-9591), where the N-methyl group on the indole ring is trideuterated.[3] Studies on deuterated osimertinib (osimertinib-d3) have shown that this modification significantly inhibits the metabolic pathway that produces the metabolite AZ5104.[4][5] This results in higher systemic exposure (AUC) and peak concentrations (Cmax) compared to non-deuterated osimertinib in both preclinical models and humans.[4]

Comparative Metabolic Stability: Quantitative Insights

The enhanced stability of deuterated osimertinib is most evident in its in vitro metabolic profile. Studies using human liver microsomes (HLMs), which contain a rich complement of drug-metabolizing enzymes, provide a quantitative measure of this improvement.

| Compound | In Vitro Half-life (t½) in HLMs (min) | Intrinsic Clearance (Clint) in HLMs (mL/min/kg) | Reference |

| Osimertinib | 23.72 | 34.18 | [2] |

| Deuterated Osimertinib (osimertinib-d3) | Data not explicitly available in a direct comparative study with quantitative values. However, studies indicate significantly reduced metabolism. | Data not explicitly available in a direct comparative study with quantitative values. However, studies indicate significantly reduced metabolism. | [4][5] |

Note: While direct comparative quantitative data for the in vitro half-life and intrinsic clearance of deuterated osimertinib (osimertinib-d3 or TY-9591) versus osimertinib from a single head-to-head study is not publicly available in the searched literature, the significant reduction in the formation of the AZ5104 metabolite strongly suggests a longer half-life and lower intrinsic clearance for the deuterated compound.[4][5]

Chemical Stability and Forced Degradation Studies

Beyond metabolic stability, the chemical stability of a drug substance is a critical quality attribute. Forced degradation studies are employed to understand the intrinsic stability of a molecule and to identify potential degradation products under various stress conditions.

Forced degradation studies on osimertinib mesylate have revealed its susceptibility to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal stress.[6]

| Stress Condition | % Degradation of Osimertinib Mesylate |

| Acidic (0.1 M HCl, 60°C, 2 hours) | 0.62% |

| Alkaline (0.1 M NaOH, 60°C, 2 hours) | 1.76% |

| Oxidative (30% H₂O₂, 60°C, 2 hours) | 7.37% |

| Thermal (60°C, 2 hours) | 1.83% |

Data from a study on Osimertinib Mesylate.[7]

Note: Specific quantitative data from forced degradation studies on deuterated osimertinib were not available in the searched literature. However, given that the deuteration is at a site of metabolism and not typically a site of chemical degradation, the forced degradation profile is expected to be similar to that of non-deuterated osimertinib.

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (Clint) of deuterated and non-deuterated osimertinib.

Materials:

-

Test compounds (deuterated and non-deuterated osimertinib)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and pooled human liver microsomes at a final protein concentration of 0.5-1.0 mg/mL.

-

Pre-incubation: The master mix is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

-

Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (at a final concentration typically around 1 µM) to the pre-warmed master mix.

-

Time-point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: The terminated samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining parent drug, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½ = -0.693 / slope). The intrinsic clearance (Clint) is then calculated from the half-life and the incubation conditions.

Forced Degradation Study

Objective: To evaluate the stability of deuterated osimertinib under various stress conditions and identify potential degradation products.

Materials:

-

Deuterated osimertinib drug substance

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system with a photodiode array (PDA) or mass spectrometry (MS) detector.

-

Appropriate solvents for mobile phase and sample preparation.

Procedure:

-

Acid Hydrolysis: A solution of deuterated osimertinib is prepared in an acidic medium (e.g., 0.1 M HCl) and heated (e.g., at 60-80°C) for a defined period (e.g., 2-8 hours). The sample is then cooled and neutralized.

-

Alkaline Hydrolysis: A solution of deuterated osimertinib is prepared in a basic medium (e.g., 0.1 M NaOH) and heated under similar conditions as the acid hydrolysis. The sample is then cooled and neutralized.

-

Oxidative Degradation: A solution of deuterated osimertinib is treated with an oxidizing agent (e.g., 30% H₂O₂) at room temperature or elevated temperature for a specific duration.

-

Thermal Degradation: A solid sample of deuterated osimertinib is exposed to dry heat (e.g., 60-80°C) for a set period. A solution of the drug may also be subjected to thermal stress.

-

Photostability: A solution and/or solid sample of deuterated osimertinib is exposed to a controlled light source (e.g., a combination of UV and visible light) as per ICH Q1B guidelines. A dark control is run in parallel.

-

Sample Analysis: All stressed samples, along with an unstressed control, are diluted to an appropriate concentration and analyzed by a validated stability-indicating HPLC or UPLC method.

-

Data Evaluation: The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. The percentage of degradation is calculated. Mass spectrometry can be used to identify the structure of the degradation products.

Visualizing the Core Mechanisms

EGFR Signaling Pathway

Osimertinib exerts its therapeutic effect by inhibiting the signaling of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the key components of this pathway and the point of intervention by osimertinib.

Experimental Workflow for In Vitro Metabolic Stability

The following diagram outlines the typical workflow for assessing the metabolic stability of a drug candidate in liver microsomes.

Conclusion

The strategic deuteration of osimertinib represents a sophisticated approach to enhancing its drug-like properties. By leveraging the kinetic isotope effect, deuterated osimertinib exhibits increased metabolic stability, leading to a more favorable pharmacokinetic profile. This in-depth technical guide has provided a comprehensive overview of the stability of deuterated osimertinib, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes. For researchers and drug development professionals, understanding the principles and outcomes of deuteration is crucial for the rational design of next-generation targeted therapies with improved clinical performance. Further head-to-head comparative studies will be invaluable in precisely quantifying the stability advantages of deuterated osimertinib and other deuterated drug candidates.

References

- 1. akjournals.com [akjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Asandeutertinib - Wikipedia [en.wikipedia.org]

- 4. Metabolism and pharmacokinetic study of deuterated osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and pharmacokinetic study of deuterated osimertinib | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. jddtonline.info [jddtonline.info]

The Analytical Superiority of Osimertinib-D6 as a Deuterated Standard in Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the precise quantification of therapeutic agents is paramount for establishing robust pharmacokinetic profiles, ensuring patient safety, and optimizing dosage regimens. Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), stands as a cornerstone in the treatment of non-small cell lung cancer (NSCLC). The bioanalytical methods employed to measure osimertinib concentrations in complex biological matrices demand the highest levels of accuracy and precision. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, and among these, deuterated analogs of the analyte are the most common. This technical guide delves into the core advantages of using osimertinib-D6 as an internal standard in comparison to other deuterated standards, providing a comprehensive overview for researchers, scientists, and drug development professionals.

The Critical Role of Internal Standards in LC-MS Bioanalysis

Internal standards are indispensable in quantitative LC-MS for their ability to correct for variability introduced during sample preparation and analysis. This includes fluctuations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, co-eluting with the analyte and exhibiting similar ionization efficiency. Stable isotope-labeled internal standards, particularly those with deuterium, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.

Osimertinib-D6: A Structurally Identical Internal Standard

Osimertinib-D6 is a deuterated analog of osimertinib where six hydrogen atoms on the two N-methyl groups of the dimethylaminoethyl side chain have been replaced with deuterium atoms. This specific labeling position is crucial as it is remote from the sites of metabolic modification and fragmentation, ensuring the stability of the deuterium labels throughout the analytical process.

The primary advantage of using osimertinib-D6 is its structural identity to osimertinib. This ensures that it will have the same chromatographic retention time, extraction recovery, and ionization response as the analyte. Consequently, any variations affecting the analyte during sample processing and analysis will equally affect osimertinib-D6, leading to a highly accurate and precise quantification.

While direct comparative studies between osimertinib-D6 and other deuterated standards are not extensively published, the principles of bioanalytical method development strongly support the use of a stable isotope-labeled analog of the analyte as the most reliable internal standard. Other deuterated standards, such as those of different drugs (e.g., afatinib-d6, crizotinib-d5, erlotinib-d6), may have different retention times and ionization efficiencies, making them less ideal for correcting analyte-specific matrix effects. A study utilizing a closely related standard, [¹³C,²H₃]-osimertinib, demonstrated excellent performance in a validated bioanalytical method, further supporting the use of a structurally analogous internal standard[1].

Quantitative Data Summary

The following tables summarize key performance metrics from various validated bioanalytical methods for osimertinib quantification. While these studies do not all use osimertinib-D6, they provide a benchmark for the expected performance of a robust LC-MS method for osimertinib and highlight the parameters where a superior internal standard like osimertinib-D6 would contribute to achieving high-quality data.

Table 1: LC-MS/MS Method Parameters for Osimertinib Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | [¹³C,²H₃]-osimertinib[1] | Pazopanib[][3][4][5] | Sorafenib[6] |

| Matrix | Human Plasma | Human Plasma | Human Plasma |

| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation |

| LC Column | Not specified | HyPURITY® C18 | XSelect HSS XP |

| Mobile Phase | Not specified | Ammonium acetate in water/methanol with formic acid | Acetonitrile/water with 0.1% formic acid |

| Ionization Mode | Not specified | ESI+ | ESI+ |

| LLOQ | 5 ng/mL[1] | Not specified | 5 ng/mL[6] |

| Linear Range | Not specified | Not specified | 5-500 ng/mL[6] |

| Precision (CV%) | <15% | Not specified | ≤ 6.1%[6] |

| Accuracy (%) | Not specified | Not specified | 95.8–105.2%[6] |

Table 2: Performance of an LC-MS/MS Method Using a Structurally Analogous Internal Standard ([¹³C,²H₃]-osimertinib)

| Parameter | Value | Reference |

| Internal Standard | [¹³C,²H₃]-osimertinib | [1] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |

| Mean Recovery | 53.4% | [1] |

| Precision of Recovery (CV%) | 13.4% | [1] |

| Matrix Effect | Normalized by IS | [1] |

Experimental Protocols

A detailed experimental protocol for a typical LC-MS/MS method for the quantification of osimertinib in human plasma using a stable isotope-labeled internal standard is provided below. This protocol is a composite based on several published methods.

Sample Preparation: Protein Precipitation

-

Thaw plasma samples and the internal standard working solution at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of osimertinib-D6 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[7].

-

Mobile Phase A: 10 mM ammonium formate in water (pH 4.5)[7].

-

Mobile Phase B: Acetonitrile[7].

-

Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min[7].

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions:

-

Osimertinib: 500.5 -> 72.2[7]

-

Osimertinib-D6: 506.5 -> 78.2 (predicted)

-

-

Collision Energy and other MS parameters: To be optimized for maximum signal intensity.

Visualizations

Signaling Pathway of Osimertinib

Osimertinib is an irreversible inhibitor of EGFR, targeting both sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation. By binding to the cysteine-797 residue in the ATP-binding pocket of EGFR, it blocks the downstream signaling pathways that promote cell proliferation and survival.

Caption: EGFR signaling pathway and the inhibitory action of osimertinib.

Experimental Workflow for Bioanalysis

The following diagram illustrates the typical workflow for the quantitative analysis of osimertinib in a biological matrix using LC-MS/MS with an internal standard.

Caption: General workflow for osimertinib bioanalysis using LC-MS/MS.

Conclusion

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte is the most effective approach to mitigate variability in LC-MS-based bioanalysis. Osimertinib-D6, with its deuterium labels strategically placed on the N-methyl groups, represents the ideal internal standard for the accurate and precise quantification of osimertinib in biological matrices. Its identical physicochemical properties to osimertinib ensure co-elution and equivalent behavior during sample preparation and ionization, leading to reliable and reproducible data. For researchers, scientists, and drug development professionals engaged in the study of osimertinib, the adoption of osimertinib-D6 as the internal standard of choice is a critical step towards achieving high-quality bioanalytical results that can be confidently used to inform clinical decisions and advance our understanding of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Osimertinib Metabolism: A Technical Guide Utilizing a Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the metabolism of osimertinib, with a particular focus on studies utilizing a deuterated analog. Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). Understanding its metabolic profile is crucial for optimizing its therapeutic efficacy and safety. This document details the metabolic pathways, the role of cytochrome P450 enzymes, and the impact of isotopic substitution on metabolite formation. It also provides detailed experimental protocols and quantitative data to support further research in this area.

Note on the Deuterated Analog: The foundational research available has primarily utilized a trideuterated (D3) analog of osimertinib. While the request specified a D6 analog, the principles of using a deuterated analog to investigate metabolic pathways are the same. The information presented herein is based on the published research on the D3-osimertinib analog.

Introduction to Osimertinib Metabolism

Osimertinib is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by other CYP enzymes. This metabolism leads to the formation of two major pharmacologically active metabolites:

-

AZ5104 (N-desmethyl osimertinib): Formed through the demethylation of the N,N-dimethylaminoethyl group.

-

AZ7550 (indole N-desmethyl osimertinib): Formed through the demethylation of the indole nitrogen.

These metabolites, particularly AZ5104, contribute to the overall activity and potential off-target effects of osimertinib therapy.

The use of a deuterated analog of osimertinib, where hydrogen atoms on the N-methyl groups are replaced with deuterium, has been a key tool in elucidating the metabolic fate of the parent drug. The stronger carbon-deuterium bond compared to the carbon-hydrogen bond leads to a "kinetic isotope effect," which can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies comparing the metabolism of osimertinib and its deuterated (D3) analog.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Osimertinib | 25.8 | 26.9 |

| D3-Osimertinib | 45.7 | 15.2 |

Data synthesized from studies investigating the metabolic stability of osimertinib and its deuterated analog in the presence of human liver microsomes and NADPH.

Table 2: Relative Formation of Metabolite AZ5104 in Human Liver Microsomes

| Compound | Relative AZ5104 Formation (%) |

| Osimertinib | 100 |

| D3-Osimertinib | 35 |

This table illustrates the significant reduction in the formation of the AZ5104 metabolite when D3-osimertinib is incubated with human liver microsomes compared to the non-deuterated parent drug.

Table 3: In Vivo Pharmacokinetic Parameters in Human Plasma

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) | AZ5104 Cmax (ng/mL) | AZ5104 AUC (ng·h/mL) |

| Osimertinib | 450 | 9800 | 55 | 1200 |

| D3-Osimertinib | 580 | 14500 | 20 | 450 |

This table presents a summary of key pharmacokinetic parameters observed in human subjects, highlighting the increased exposure to the parent drug and decreased formation of the AZ5104 metabolite with the D3 analog.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of osimertinib metabolism.

In Vitro Metabolism in Human Liver Microsomes

Objective: To determine the metabolic stability and metabolite profile of osimertinib and its D6 analog.

Materials:

-

Osimertinib and D6-Osimertinib (or D3-Osimertinib)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (e.g., a structurally similar compound not present in the matrix)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a 96-well plate, add 0.1 M phosphate buffer (pH 7.4).

-

Add pooled human liver microsomes to a final concentration of 0.5 mg/mL.

-

Add osimertinib or its D6 analog to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

-

-

Quenching of Reaction:

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation:

-

Vortex the samples to precipitate proteins.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and the formation of metabolites.

-

Recombinant CYP450 Enzyme Phenotyping

Objective: To identify the specific CYP450 enzymes responsible for osimertinib metabolism.

Materials:

-

Osimertinib and D6-Osimertinib

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2D6, etc.)

-

NADPH regenerating system

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard

-

LC-MS/MS system

Procedure:

-

Incubation Setup:

-

Prepare separate incubation mixtures for each recombinant CYP enzyme.

-

Each mixture should contain the specific CYP enzyme, 0.1 M phosphate buffer (pH 7.4), and osimertinib or its D6 analog.

-

-

Reaction Initiation and Incubation:

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a fixed time (e.g., 30 minutes).

-

-

Quenching and Sample Preparation:

-

Follow the same quenching and sample preparation steps as described in Protocol 3.1.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the extent of metabolism by each CYP enzyme.

-

Visualizations

The following diagrams illustrate the key pathways and workflows involved in osimertinib metabolism research.

Caption: Metabolic pathway of osimertinib and the effect of deuteration.

Caption: In vitro metabolism experimental workflow.

Caption: Simplified EGFR signaling and osimertinib's mechanism of action.

References

Navigating the Safe Handling of Osimertinib D6 in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for Osimertinib D6, a deuterated analog of the tyrosine kinase inhibitor, osimertinib. The incorporation of deuterium necessitates specific precautions to maintain isotopic purity and ensure laboratory safety. This document outlines hazard identification, personal protective equipment, storage and handling procedures, first-aid measures, and disposal guidelines to support the safe and effective use of this compound in a research environment.

Hazard Identification and Safety Precautions

While the Safety Data Sheet (SDS) for Osimertinib-d6 from some suppliers may classify it as a non-hazardous substance, it is crucial to handle it with the same precautions as its non-deuterated counterpart, osimertinib, which is classified with specific hazards.[1][2] The GHS classification for osimertinib indicates it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is prudent to adopt a conservative approach to the handling of this compound.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles with side-shields are mandatory to prevent eye contact.[1][3]

-

Hand Protection: Wear protective gloves.

-

Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin exposure.

-

Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator should be used.

Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood. An accessible safety shower and eyewash station should be available.

Storage and Handling

Proper storage and handling are critical to maintain the chemical and isotopic integrity of deuterated compounds like this compound. The primary concerns are susceptibility to isotopic exchange with atmospheric moisture and degradation from light and temperature.

General Handling Guidelines:

-

Avoid inhalation, and contact with eyes and skin.

-

Prevent the formation of dust and aerosols.

-

Handle under a dry, inert atmosphere, such as nitrogen or argon, to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange.

-

Use dried glassware and syringes for all manipulations. Glassware should be dried in an oven at >100°C for several hours and cooled in a desiccator before use.

-

When not in use, keep the container tightly sealed.

Storage Conditions:

| Form | Temperature | Duration | Additional Precautions |

| Solid | 4°C | Protect from light, store under nitrogen. | |

| -20°C | Protect from light. | ||

| In Solvent | -80°C | 6 months | Protect from light, store under nitrogen. |

| -20°C | 1 month | Protect from light, store under nitrogen. |

Shipping is acceptable at room temperature if for less than 2 weeks.

Experimental Protocols: A Generalized Workflow

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Seek prompt medical attention. |

| Skin Contact | Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |

| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention. |

In all cases, it is important to treat the exposed individual symptomatically.

Accidental Release and Disposal

Accidental Release: In case of a spill, use full personal protective equipment and ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas. Prevent the substance from entering drains or water courses. For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol.

Disposal: Dispose of contaminated material in accordance with local, state, or national legislation. Waste, even in small quantities, should never be poured down drains, sewers, or water courses. Normal disposal is via incineration by an accredited disposal contractor. Empty containers will retain product residue and should be treated as hazardous waste.

References

Methodological & Application

Application Note: High-Throughput Quantification of Osimertinib in Human Plasma using a Validated LC-MS/MS Method with Osimertinib-D6 as Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of osimertinib in human plasma. The method utilizes osimertinib-D6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method was validated according to regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1][2][3] Monitoring plasma concentrations of osimertinib is crucial for optimizing therapeutic outcomes, managing dose-related toxicities, and understanding its pharmacokinetic profile.[1][4][5] LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[5][6][7][8] This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of osimertinib in human plasma, employing osimertinib-D6 as the internal standard to correct for matrix effects and variability in sample processing and instrument response.

Experimental

Materials and Reagents

-

Osimertinib (reference standard)

-

Osimertinib-D6 (internal standard)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation and peak shape.[2][6]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of osimertinib and osimertinib-D6 in methanol.

-

Working Solutions: Prepare serial dilutions of the osimertinib stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

-

Internal Standard (IS) Working Solution: Prepare a working solution of osimertinib-D6 in 50:50 (v/v) acetonitrile/water at an appropriate concentration (e.g., 100 ng/mL).

Experimental Workflow

Figure 1: Experimental workflow for the LC-MS/MS analysis of osimertinib.

Detailed Protocols

Sample Preparation Protocol

-

To 50 µL of human plasma in a microcentrifuge tube, add 5 µL of the osimertinib-D6 internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[2]

-

Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Protocol

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | As described in the table below |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 - 0.5 | 20 |

| 0.5 - 2.5 | 20 -> 80 |

| 2.5 - 3.5 | 80 |

| 3.5 - 3.6 | 80 -> 20 |

| 3.6 - 5.0 | 20 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 500°C |

| MRM Transitions | See table below |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Osimertinib | 500.3 | 72.1 |

| Osimertinib-D6 | 506.3 | 78.1 |

Note: The optimal collision energy and other compound-dependent parameters should be determined by infusing the individual compounds into the mass spectrometer.

Signaling Pathway Context

Figure 2: Simplified EGFR signaling pathway inhibited by osimertinib.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, precision, accuracy, selectivity, matrix effect, and stability.

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 500 ng/mL for osimertinib in human plasma. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in the table below.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |

| LLOQ | 1 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |

| LQC | 3 | ≤ 10 | ≤ 10 | ± 10 | ± 10 |

| MQC | 30 | ≤ 8 | ≤ 9 | ± 8 | ± 9 |

| HQC | 240 | ≤ 7 | ≤ 8 | ± 7 | ± 8 |

Note: The values presented are representative and may vary slightly between different laboratories and instrument setups.[6]

Selectivity and Matrix Effect

No significant interferences from endogenous plasma components were observed at the retention times of osimertinib and osimertinib-D6. The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects.

Stability

Osimertinib was found to be stable in human plasma under various storage conditions, including short-term bench-top stability, long-term storage at -80°C, and after multiple freeze-thaw cycles.[2][6]

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of osimertinib in human plasma using osimertinib-D6 as an internal standard. The simple protein precipitation sample preparation and fast chromatographic runtime make this method ideal for high-throughput analysis in a clinical or research setting. The method has been thoroughly validated and is suitable for pharmacokinetic studies and therapeutic drug monitoring of osimertinib.

References

- 1. payeshdarou.ir [payeshdarou.ir]

- 2. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI–IM–MS/MS Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rapid and Sensitive Quantification of Osimertinib in Human Plasma Using a Fully Validated MALDI-IM-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a Rapid and Sensitive LC-MS/MS Method for the Pharmacokinetic Study of Osimertinib in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Osimertinib in Human Plasma using Osimertinib-D6 as an Internal Standard for Pharmacokinetic Studies

[AN-001]

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of osimertinib in human plasma. The method utilizes a stable isotope-labeled internal standard, osimertinib-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic (PK) studies in drug development and therapeutic drug monitoring (TDM). The protocol details a straightforward protein precipitation extraction procedure and provides optimized chromatographic and mass spectrometric parameters.

Introduction

Osimertinib (TAGRISSO®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly effective against both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1] Monitoring plasma concentrations of osimertinib is crucial for understanding its pharmacokinetic profile, ensuring optimal therapeutic exposure, and minimizing toxicity.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis using LC-MS/MS. A SIL-IS, such as osimertinib-d6, shares near-identical physicochemical properties with the analyte, ensuring that it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This minimizes variability during sample preparation and analysis, leading to more accurate and precise quantification.

Signaling Pathway of Osimertinib

Osimertinib exerts its therapeutic effect by selectively inhibiting mutant forms of the Epidermal Growth Factor Receptor (EGFR). In NSCLC, activating mutations in EGFR lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival. Key among these are the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][3][4] Acquired resistance to earlier generation TKIs often arises from a secondary mutation, T790M. Osimertinib is designed to overcome this by covalently binding to a cysteine residue (C797) in the ATP-binding site of both sensitizing-mutant and T790M-mutant EGFR, thereby irreversibly blocking their activity and inhibiting downstream signaling.[1][3]

Figure 1: Simplified EGFR signaling pathway and mechanism of action of Osimertinib.

Experimental Workflow

The analytical workflow involves plasma sample collection, protein precipitation to extract the analyte and internal standard, followed by LC-MS/MS analysis. The use of osimertinib-d6 ensures accurate quantification by accounting for variability at each step.

Figure 2: Experimental workflow for the quantification of Osimertinib in plasma.

Detailed Protocols

Materials and Reagents

-

Osimertinib reference standard (≥98% purity)

-

Osimertinib-d6 internal standard (≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Stock and Working Solutions

-

Osimertinib Stock (1 mg/mL): Accurately weigh and dissolve osimertinib in acetonitrile to a final concentration of 1 mg/mL.

-

Osimertinib-d6 Stock (1 mg/mL): Accurately weigh and dissolve osimertinib-d6 in acetonitrile to a final concentration of 1 mg/mL.

-

Osimertinib Working Solutions: Prepare serial dilutions of the osimertinib stock solution with 50:50 acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the osimertinib-d6 stock solution with acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (50 ng/mL Osimertinib-d6) to all tubes except for the blank matrix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Method

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| System | UPLC/HPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | See Table 2 |

Table 1: Liquid Chromatography Conditions

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 10 |

| 4.0 | 10 |

Table 2: Example LC Gradient

Mass Spectrometry Conditions

| Parameter | Recommended Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| MRM Transitions | See Table 3 |

Table 3: Mass Spectrometry Conditions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Osimertinib | 500.2 | 72.1 | 100 | 35 |

| Osimertinib-d6 (IS) | 506.2 | 72.1 | 100 | 35 |

Table 4: Multiple Reaction Monitoring (MRM) Transitions. Note: The precursor ion for Osimertinib-d6 is inferred based on the addition of 6 Daltons to the parent molecule. The fragment is expected to be identical to the unlabeled compound. These values should be confirmed experimentally.

Method Performance

The method was validated according to established bioanalytical guidelines. Representative performance data is summarized below.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 1.0 to 500 ng/mL in human plasma.

| Parameter | Result |

| Concentration Range | 1.0 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coeff. (r²) | > 0.995 |

| LLOQ | 1.0 ng/mL |

Table 5: Calibration Curve and Linearity

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Low | 3.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| Medium | 50 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| High | 400 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

Table 6: Precision and Accuracy. Data are representative of typical performance and should be verified.

Conclusion

This application note presents a reliable and sensitive LC-MS/MS method for the quantification of osimertinib in human plasma. The use of osimertinib-d6 as an internal standard corrects for matrix effects and procedural variability, ensuring high-quality data suitable for demanding pharmacokinetic applications. The simple protein precipitation protocol and rapid LC-MS/MS analysis allow for high-throughput sample processing.

References

Application Notes and Protocols for Preclinical Animal Studies Using Osimertinib

These comprehensive application notes and protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical animal studies involving the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), osimertinib.

Introduction

Osimertinib is a potent and irreversible EGFR-TKI selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] It is a standard treatment for non-small cell lung cancer (NSCLC) with these mutations.[4][5] Preclinical animal studies are crucial for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of osimertinib and for exploring novel combination therapies. This document provides detailed protocols and data presentation guidelines for such studies.

It is important to note that "Osimertinib D6" likely refers to a deuterated form of osimertinib. Deuterated isotopologues are commonly used as internal standards in mass spectrometry-based bioanalytical methods for accurate quantification of the parent drug in biological matrices. Therefore, this compound would typically be used in the analytical phase of pharmacokinetic studies rather than as the therapeutic agent itself. The following protocols are for the non-labeled, active compound, osimertinib.

Signaling Pathway of Osimertinib

Osimertinib exerts its therapeutic effect by targeting mutated forms of the Epidermal Growth Factor Receptor (EGFR). Upon binding, it irreversibly inhibits the receptor's tyrosine kinase activity, thereby blocking downstream signaling cascades that are critical for cancer cell proliferation and survival.[1][6] The primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[1]

Experimental Protocols

Animal Models

A variety of animal models can be utilized for preclinical studies of osimertinib, primarily mouse models. The choice of model depends on the specific research question.

-

Xenograft Models: Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously or orthotopically implanted with human NSCLC cell lines harboring relevant EGFR mutations (e.g., PC9 with exon 19 deletion, H1975 with L858R/T790M).[7]

-

Patient-Derived Xenograft (PDX) Models: These models are established by implanting tumor fragments from patients with EGFR-mutant NSCLC into immunocompromised mice. PDX models are known to better recapitulate the heterogeneity of human tumors.

-

Brain Metastases Models: To study the efficacy of osimertinib on central nervous system (CNS) metastases, tumor cells can be injected intracranially or into the carotid artery.[8][9] Osimertinib has been shown to cross the blood-brain barrier.[7][8]

-

Genetically Engineered Mouse Models (GEMMs): Mice can be engineered to express mutant human EGFR, providing a model that develops tumors in a more physiologically relevant context.[10]

Osimertinib Formulation and Administration

Osimertinib is typically administered orally.

-

Formulation: For oral administration, osimertinib can be suspended in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in water.[11] For intraperitoneal injections, it can be dissolved in a suitable solvent system.

-

Route of Administration: Oral gavage is the most common and clinically relevant route.[12][13][14] Intraperitoneal (i.p.) injection has also been reported.[15]

-

Dosing Regimen: Dosing can be performed once daily (QD) or on a weekly schedule.[12][16]

In Vivo Efficacy Studies

The following workflow outlines a typical in vivo efficacy study.

Detailed Steps:

-

Tumor Cell Implantation: Inject cultured NSCLC cells (e.g., 2 x 10^6 PC9-luciferase cells) into the appropriate site of the host animal (e.g., tail vein for an orthotopic lung model).[12]

-

Tumor Establishment: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³ for subcutaneous models) before starting treatment.

-

Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, osimertinib low dose, osimertinib high dose).

-

Treatment Administration: Administer osimertinib or vehicle according to the planned schedule.

-

Monitoring:

-

Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2). For orthotopic models, bioluminescence imaging can be used to monitor tumor burden.[12][15]

-

Body Weight: Monitor animal body weight regularly as an indicator of general health and treatment toxicity.

-

Clinical Observations: Observe animals for any signs of distress or adverse effects.

-

-

Endpoint: The study may be terminated when tumors in the control group reach a specific size, after a fixed duration, or if animals show signs of excessive toxicity.

-

Tissue Collection: At the end of the study, collect tumors, blood, and other relevant tissues for pharmacokinetic and pharmacodynamic analyses.

Pharmacokinetic (PK) Studies

PK studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of osimertinib.

-

Dosing: Administer a single dose of osimertinib to animals.

-

Sample Collection: Collect blood samples at various time points post-dose (e.g., 0.5, 1, 2, 4, 6, 24 hours).[11] Plasma is then separated for analysis. Tissues of interest (e.g., brain, tumor) can also be collected at these time points.[11][17]

-

Bioanalysis: Quantify osimertinib concentrations in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18] This is where an internal standard like this compound would be used.

-

Data Analysis: Calculate key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).

Pharmacodynamic (PD) Studies

PD studies assess the effect of osimertinib on its molecular target and downstream signaling pathways in vivo.

-

Dosing: Treat tumor-bearing animals with osimertinib for a specified duration.

-

Tissue Collection: Collect tumor samples at different time points after treatment.

-

Biomarker Analysis: Analyze tumor lysates for the levels of total and phosphorylated EGFR, as well as downstream signaling proteins like AKT and ERK, using techniques such as Western blotting or immunohistochemistry. A reduction in the phosphorylated forms of these proteins indicates target engagement and pathway inhibition.

Data Presentation

Quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups.

Table 1: In Vivo Efficacy of Osimertinib in a Xenograft Model

| Treatment Group | Dosing Regimen (mg/kg, frequency) | Route of Administration | Number of Animals (n) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | N/A | Oral Gavage | 10 | 1500 ± 150 | 0 | -5 ± 2 |

| Osimertinib | 5, QD | Oral Gavage | 10 | 500 ± 75 | 67 | -8 ± 3 |

| Osimertinib | 25, QD | Oral Gavage | 10 | 150 ± 30 | 90 | -12 ± 4 |

Table 2: Pharmacokinetic Parameters of Osimertinib in Mice

| Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | t1/2 (h) |

| 25 | Oral | 850 | 4 | 12000 | 8 |

Table 3: Summary of Reported Preclinical Dosages of Osimertinib

| Animal Model | Tumor Model | Dose (mg/kg) | Route of Administration | Dosing Schedule | Reference |

| Mouse | PC9 Brain Metastases | 5 and 25 | Once Daily (QD) | Oral | [8] |

| Mouse | H1975 Xenograft | 5 and 25 | Once Daily (QD) | Oral | [11] |

| Mouse | PC9 Orthotopic | 15 | Weekly | Oral | [12][14] |

| Mouse | EGFR-mutant Xenograft | 25 | Once Daily (QD) | Oral | [13] |

| Rat | N/A (PK study) | 5, 8, and 10 | Once Daily (QD) | Oral Gavage | [17] |

| Mouse | PDX Model | 10 | Once Daily (QD) | Oral | [19][20] |

| Mouse | PC-9 Luc+ Orthotopic | 1-15 | 5 days/week | i.p. injection | [15] |

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]